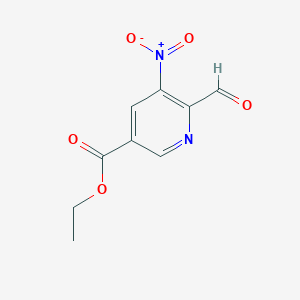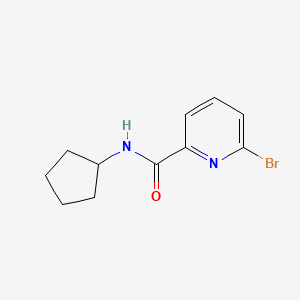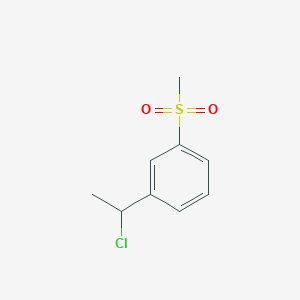
1-(1-Chloroethyl)-3-(methylsulfonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Chloroethyl)-3-(methylsulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 1-chloroethyl group and a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloroethyl)-3-(methylsulfonyl)benzene typically involves the chlorination of ethylbenzene followed by sulfonation. The reaction conditions for chlorination often include the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The sulfonation step involves the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1-(1-Chloroethyl)-3-(methylsulfonyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include 1-(1-Hydroxyethyl)-3-(methylsulfonyl)benzene and 1-(1-Aminoethyl)-3-(methylsulfonyl)benzene.
Oxidation: Products include sulfone derivatives.
Reduction: Products include ethyl derivatives.
科学研究应用
1-(1-Chloroethyl)-3-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Chloroethyl)-3-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylsulfonyl group can participate in redox reactions, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
1-Chloro-1-phenylethane: Similar in structure but lacks the methylsulfonyl group.
1-(1-Chloroethyl)-2-(2-methylpropyl)benzene: Similar in structure but has a different alkyl substitution pattern.
Uniqueness
1-(1-Chloroethyl)-3-(methylsulfonyl)benzene is unique due to the presence of both the 1-chloroethyl and methylsulfonyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C9H11ClO2S |
|---|---|
分子量 |
218.70 g/mol |
IUPAC 名称 |
1-(1-chloroethyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7H,1-2H3 |
InChI 键 |
XXXFPGQYDVAWMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine](/img/structure/B13915243.png)
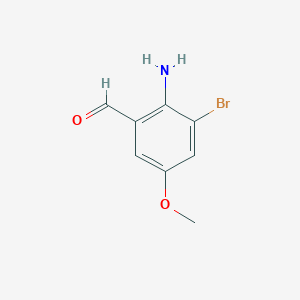
![Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B13915253.png)
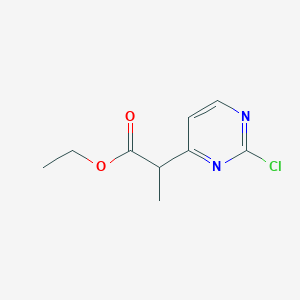
![[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B13915275.png)
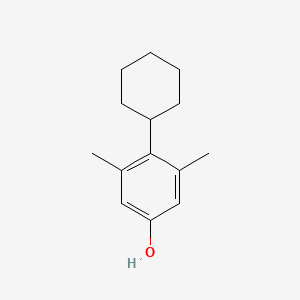
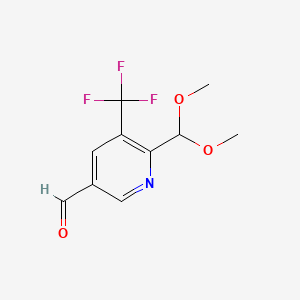
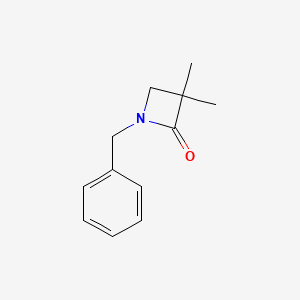
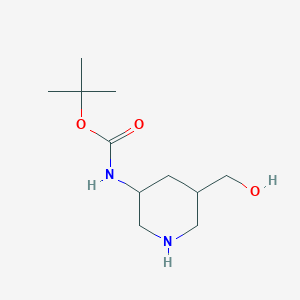
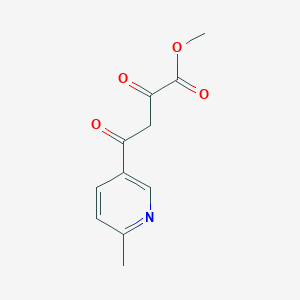
![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
